2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a structurally complex molecule featuring a 3-methoxyphenyl group linked to an ethanone moiety, which is further connected to a piperidine ring substituted with a 6-methylpyridin-2-yloxy group. Its structural complexity necessitates comparisons with analogous compounds to elucidate structure-activity relationships (SAR), metabolic stability, and physicochemical properties.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-5-3-8-19(21-15)25-17-9-11-22(12-10-17)20(23)14-16-6-4-7-18(13-16)24-2/h3-8,13,17H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOQYHFBBYBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Piperidine Derivative Formation: The alcohol is then converted to a piperidine derivative through a substitution reaction with 4-chloropiperidine.
Coupling with Methylpyridinyl Group: The final step involves coupling the piperidine derivative with 6-methyl-2-pyridinol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidinyl and pyridinyl compounds.
Scientific Research Applications
Research has indicated that derivatives of this compound may exhibit various biological activities:
Antidepressant Effects
Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. The presence of the methoxy and piperidine groups may enhance these properties, leading to improved efficacy in mood regulation .
Anti-inflammatory Properties
Research has suggested that certain piperidine derivatives possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Compounds containing pyridine rings have been studied for their neuroprotective properties, potentially offering protection against neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substitutions, biological activities, and electronic properties. Key findings are summarized in Table 1.
Pyridin-2(1H)-one Derivatives ()
Derivatives synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit significant antioxidant activity (67.28–79.05% radical scavenging at 12 ppm) and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. The pyridinone ring in these compounds replaces the piperidine-pyridine ether moiety of the target compound, highlighting the importance of heterocyclic systems in antioxidant activity. However, the absence of a pyridinyloxy-piperidine group may reduce receptor-binding specificity compared to the target molecule .
Iloperidone and Metabolites ()
Iloperidone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, shares the ethanone and piperidinyl motifs with the target compound. Its metabolites, formed via O-dealkylation and hydroxylation, demonstrate reduced antipsychotic efficacy due to altered lipophilicity and receptor interactions. The benzisoxazole group in Iloperidone enhances metabolic stability compared to the 6-methylpyridin-2-yloxy substituent in the target compound, suggesting that electron-withdrawing groups may prolong half-life .
Piperidin-1-yl Aryl-Substituted Ethanones ()
Compounds like 1-(4-(piperidin-1-yl)phenyl)ethanone () and 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone () feature simplified piperidine-aryl architectures. Microwave-assisted synthesis () yielded derivatives with antibacterial activity, emphasizing the role of the piperidinyl group in membrane penetration. The fluorophenyl analog () exhibits increased lipophilicity compared to the methoxyphenyl group in the target compound, which may enhance blood-brain barrier permeability but reduce solubility .
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone ()
This compound replaces the piperidinyloxy group with a methylsulfonylphenyl moiety. Unlike the target compound, this derivative lacks the piperidine spacer, which may reduce conformational flexibility and receptor binding .
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone ()
This analog substitutes the methoxyphenyl and pyridinyloxy groups with methyl substituents. Computational studies reveal that methyl groups enhance electron density on the aromatic ring, improving nonlinear optical (NLO) properties.
Structural and Functional Analysis (Table 1)
Table 1: Comparative Analysis of Key Compounds
Key Observations and SAR Insights
Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound balances lipophilicity and solubility, whereas fluorophenyl analogs () prioritize membrane permeability.
Piperidine-Pyridine Ether Linkage : This motif enhances conformational flexibility and receptor engagement compared to rigid benzisoxazole () or sulfonyl groups ().
Antioxidant vs. Antibacterial Activity: Pyridinone derivatives () excel in radical scavenging due to their electron-deficient cores, while piperidinyl-ethanones () favor antibacterial action via membrane disruption.
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 6-methylpyridin-2-ol and piperidine derivatives. The reaction conditions are optimized for yield and purity, often employing catalysts and specific temperature controls to facilitate the formation of the piperidine ring and the introduction of the methoxyphenyl group.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its binding affinity, allowing it to modulate biological pathways effectively.
Antimicrobial Activity
Several studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown promising results against a range of bacterial and fungal strains. A notable study demonstrated that certain piperidine derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antifungal Activity
Research has also highlighted antifungal properties associated with similar compounds. For example, pyrazole derivatives have been evaluated for their antifungal activity against resistant strains, indicating that modifications in the piperidine structure can enhance efficacy against fungal pathogens .
Antioxidant Properties
Antioxidant activity has been observed in various piperidine derivatives. The presence of methoxy and pyridine groups contributes to free radical scavenging capabilities, providing potential therapeutic benefits in oxidative stress-related conditions .
Case Studies
Research Findings
Recent research has focused on the synthesis of various analogs of this compound to explore structure-activity relationships (SAR). For instance, modifications in the substituents on the piperidine ring have been shown to significantly affect biological activity. Compounds with electron-donating groups exhibited enhanced interactions with target enzymes, leading to increased potency .
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone?
Methodological Answer:
- Synthetic Route Optimization : Begin with nucleophilic substitution between 4-hydroxypiperidine derivatives and 6-methylpyridin-2-yl electrophiles in anhydrous dichloromethane (DCM) under nitrogen, using NaOH as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Column chromatography (silica gel, gradient elution) is recommended. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Synthesis Challenges
Q. Q2: How can researchers address low yields during the coupling of the piperidinyloxy and methoxyphenyl moieties?
Methodological Answer:
- Mechanistic Analysis : Investigate steric hindrance from the 6-methylpyridin-2-yl group using DFT calculations to optimize substituent positioning.
- Alternative Catalysts : Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if nucleophilic substitution fails. Validate with LC-MS for intermediate detection .
Basic Structural Elucidation
Q. Q3: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH3) and piperidinyloxy protons (δ ~3.5–4.0 ppm for oxy group).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Advanced Structural Analysis
Q. Q4: How to resolve overlapping signals in NMR spectra caused by conformational flexibility?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at –20°C to slow rotational isomerism.
- 2D NMR (COSY, NOESY) : Map spatial interactions between piperidinyl and pyridinyl groups to assign ambiguous signals .
Basic Purity Assessment
Q. Q5: What methods ensure purity validation for this compound in preclinical studies?
Methodological Answer:
- HPLC-DAD : Use a C18 column with UV detection at 254 nm. Calibrate against a reference standard.
- Melting Point : Compare observed range (e.g., 145–148°C) to literature values .
Advanced Purity Challenges
Q. Q6: How to address discrepancies between HPLC purity and mass spectrometry data?
Methodological Answer:
- LC-HRMS : Identify co-eluting impurities with identical retention times but distinct m/z values.
- Ion Mobility Spectrometry : Separate isomers based on charge-to-size ratios .
Basic Pharmacological Profiling
Q. Q7: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target kinases (e.g., PI3Kα) using fluorescence-based ADP-Glo™ kits.
- Cell Viability (MTT Assay) : Screen cytotoxicity in HEK-293 cells at 10–100 µM .
Advanced Pharmacological Data Contradictions
Q. Q8: How to reconcile conflicting IC50 values across different assay platforms?
Methodological Answer:
- Assay Replication : Repeat under standardized conditions (e.g., pH, temperature).
- Computational Docking : Compare binding poses in silico to identify assay-specific artifacts .
Basic Stability Studies
Q. Q9: What storage conditions prevent degradation of the compound?
Methodological Answer:
- Short-Term : Store at –20°C in amber vials under argon.
- Long-Term : Lyophilize and store at –80°C with desiccants. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Stability Mechanism Analysis
Q. Q10: How to identify degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation (ICH Q1A) : Expose to H2O2 (3% v/v) and analyze degradants via LC-MS/MS.
- Radical Scavenger Testing : Add antioxidants (e.g., BHT) to assess pathway mitigation .
Theoretical and Computational Modeling
Q. Q11: How to design a molecular docking study for target engagement validation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
